4H-Pyrrolo[1,2-a]benzimidazole
Description
Historical Context and Evolution of 4H-Pyrrolo[1,2-a]benzimidazole Chemistry
The story of this compound is intrinsically linked to the broader history of benzimidazole (B57391) chemistry, which dates back to the late 19th century. Early investigations into benzimidazole and its simpler derivatives laid the fundamental groundwork for the eventual synthesis and exploration of more complex fused systems. The initial focus was on understanding the basic chemical properties and reactivity of the benzimidazole nucleus.
A significant leap forward in the synthesis of fused heterocyclic systems, including the pyrrolo[1,2-a]benzimidazole scaffold, came with the development of 1,3-dipolar cycloaddition reactions. beilstein-journals.org This powerful synthetic tool allowed for the construction of the pyrrole (B145914) ring fused to the benzimidazole core with a high degree of control and efficiency. beilstein-journals.orgresearchgate.net Seminal work in this area demonstrated that benzimidazolium ylides, generated in situ, could react with various activated alkynes and alkenes to afford the desired pyrrolo[1,2-a]benzimidazole derivatives. beilstein-journals.orgsemanticscholar.org These early synthetic achievements opened the door for more extensive studies into the chemical and biological properties of this unique heterocyclic system. Further refinements in synthetic methodologies, such as oxidant-promoted 1,3-dipolar cycloadditions and multi-component reactions, have continued to expand the accessibility and diversity of this compound derivatives. semanticscholar.org
Significance of the this compound Scaffold in Medicinal and Organic Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its remarkable and diverse biological activities. ontosight.ai The fusion of the electron-rich pyrrole ring with the benzimidazole nucleus creates a unique electronic and steric environment that facilitates interactions with various biological targets.
One of the most prominent areas of investigation has been its potential as an antitumor agent . d-nb.info Numerous studies have reported the synthesis and cytotoxic evaluation of this compound derivatives against a range of cancer cell lines. d-nb.infonih.gov For instance, certain derivatives have been designed as DNA cross-linking agents, mimicking the mechanism of action of established antitumor drugs like the mitomycins. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrrolo[1,2-a]benzimidazole core play a crucial role in determining their cytotoxic potency. nih.gov
Beyond its anticancer properties, the scaffold has also demonstrated significant antimicrobial activity . nih.govmdpi.com Researchers have synthesized and tested various derivatives against a spectrum of bacteria and fungi, with some compounds exhibiting promising minimum inhibitory concentrations (MICs). nih.govmdpi.com The structural similarity of the benzimidazole core to the purine (B94841) bases found in nucleic acids is believed to contribute to its ability to interfere with microbial growth. mdpi.com
In the realm of organic chemistry , the this compound framework serves as a versatile synthetic intermediate. Its inherent reactivity allows for further functionalization, providing access to a wide array of more complex molecules. The development of efficient synthetic routes to this scaffold, such as one-pot multi-component reactions, has made it a readily accessible building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening. beilstein-journals.org
Overview of Current Academic Research Perspectives on 4H-Pyrrolo[1,2-a]benzimidazoles
Current academic research on 4H-pyrrolo[1,2-a]benzimidazoles is vibrant and multifaceted, with a strong emphasis on the discovery of novel therapeutic agents and the development of innovative synthetic strategies.
A major focus remains on the exploration of its medicinal applications . While the antitumor and antimicrobial activities are well-established, researchers are now investigating a broader range of pharmacological effects, including anti-inflammatory, antiviral, and neuroprotective properties. ontosight.ai The design and synthesis of hybrid molecules, where the this compound scaffold is coupled with other known pharmacophores, is a growing trend aimed at creating multifunctional drug candidates with enhanced efficacy and selectivity. mdpi.com
From a synthetic chemistry perspective, the development of more efficient, atom-economical, and environmentally benign methods for the construction of the this compound ring system is a key area of interest. beilstein-journals.org This includes the use of novel catalysts, microwave-assisted synthesis, and the exploration of new multi-component reactions that allow for the rapid generation of molecular diversity. researchgate.net The synthesis of fluorinated derivatives has also gained attention, as the introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of the molecule. researchgate.netsemanticscholar.org
Furthermore, there is a growing interest in understanding the mechanism of action of biologically active this compound derivatives at a molecular level. nih.gov Detailed studies involving techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are being employed to elucidate how these compounds interact with their biological targets, which is crucial for the rational design of more potent and selective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4H-pyrrolo[1,2-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMASDELHSUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623811 | |
| Record name | 4H-Pyrrolo[1,2-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24990-52-1 | |
| Record name | 4H-Pyrrolo[1,2-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4h Pyrrolo 1,2 a Benzimidazoles and Derivatives
Classical and Multistep Synthetic Routes to 4H-Pyrrolo[1,2-a]benzimidazoles
The synthesis of the 4H-pyrrolo[1,2-a]benzimidazole core is predominantly achieved through two main strategies: 1,3-dipolar cycloaddition reactions of benzimidazolium ylides and various cyclization reactions. These approaches offer versatile pathways to a wide range of derivatives.
1,3-Dipolar Cycloaddition Reactions of Benzimidazolium Ylides
The reaction of benzimidazolium ylides with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established method for constructing the this compound system. lew.ronih.govresearchgate.netidsi.md However, the reaction can sometimes lead to a mixture of products, including pyrrolo[1,2-a]quinoxalin-4-ones, depending on the reaction conditions and the substituents on the benzimidazolium ylide. nih.govbeilstein-journals.org The formation of these different products is often rationalized by a mechanism involving the opening of the imidazole (B134444) ring in the initial cycloadduct. nih.gov
One-pot, three-component reactions involving a 1-substituted benzimidazole (B57391), an α-bromocarbonyl compound (like ethyl bromoacetate (B1195939) or phenacyl bromides), and an activated alkyne have been developed to streamline the synthesis. beilstein-journals.orgthieme-connect.com These reactions, often carried out in the presence of an epoxide as an acid scavenger, can produce both pyrrolo[1,2-a]benzimidazoles and pyrrolo[1,2-a]quinoxalines. beilstein-journals.orgthieme-connect.com The ratio of these products can be influenced by the reaction conditions. beilstein-journals.org The use of an oxidant, such as tetrapyridinecobalt(II)dichromate (TPCD), has been shown to favor the formation of 4H-pyrrolo[1,2-a]benzimidazoles in good yields by promoting the dehydrogenation of the primary cycloadduct. lew.ro
Table 1: Examples of 4H-Pyrrolo[1,2-a]benzimidazoles synthesized via cycloaddition with alkynes
| Benzimidazolium Salt Precursor | Alkyne Dipolarophile | Product | Yield (%) | Reference |
| 1-Benzyl-3-phenacylbenzimidazolium bromide | Ethyl propiolate | Ethyl 1-benzoyl-4-benzyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate | 78 | lew.ro |
| 1-Benzyl-3-phenacylbenzimidazolium bromide | 3-Butyn-2-one | 1-Acetyl-4-benzyl-1-benzoyl-4H-pyrrolo[1,2-a]benzimidazole | 82 | lew.ro |
| 1-Benzyl-3-(ethoxycarbonylmethyl)benzimidazolium bromide | Dimethyl acetylenedicarboxylate | Mixture of pyrrolo[1,2-a]benzimidazole and pyrrolo[1,2-a]quinoxalin-4-one | 2-7 (pyrrolo[1,2-a]benzimidazole) | beilstein-journals.org |
| Benzimidazole, 2-bromoacetophenone (B140003), ethyl propiolate (1:2:1) | Ethyl propiolate | Ethyl 1-(aroyl)-4-(2-aryl-2-oxoethyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylates | 35-45 | thieme-connect.com |
This table is for illustrative purposes and represents a selection of reported examples.
Similar to alkynes, electron-deficient alkenes can also serve as dipolarophiles in reactions with benzimidazolium ylides to afford tetrahydro-4H-pyrrolo[1,2-a]benzimidazoles. lew.ro The subsequent aromatization of these primary cycloadducts can be achieved through oxidation. For instance, an oxidant-promoted 1,3-dipolar cycloaddition has been reported for the preparation of 4H-pyrrolo[1,2-a]benzimidazoles. nih.gov The reaction of in-situ generated N-ylides with fluorinated vinyl tosylates has also been utilized to synthesize monofluorinated 4H-pyrrolo[1,2-a]benzimidazoles. researchgate.net
A crucial step in the 1,3-dipolar cycloaddition approach is the generation of the benzimidazolium N-ylide. lew.ro This is typically achieved in situ by the deprotonation of the corresponding benzimidazolium halide salt using a base. lew.rorevistadechimie.rothieme-connect.com Common bases employed for this purpose include triethylamine (B128534), potassium carbonate, and epoxides like 1,2-epoxybutane (B156178) or 2-ethyloxirane, which also serve as the reaction solvent and acid scavenger. lew.ronih.govbeilstein-journals.orgthieme-connect.com
The benzimidazolium halide salts are themselves readily prepared by the N-alkylation of a 1-substituted benzimidazole with an appropriate α-halocarbonyl compound, such as a phenacyl bromide or ethyl bromoacetate. lew.rothieme-connect.com For example, 1-benzyl-3-phenacylbenzimidazolium bromides are obtained from the reaction of 1-benzylbenzimidazoles with phenacyl bromides. lew.ro Similarly, reacting 1-(4-fluorobenzyl)benzimidazole with bromoacetonitrile (B46782) yields 1-(4-fluorobenzyl)-3-cyanomethylbenzimidazolium bromide. lew.ro The choice of the halide salt precursor is critical as it determines the substituents on the final pyrrolo[1,2-a]benzimidazole product.
Cyclization Reactions for this compound Formation
An alternative to cycloaddition reactions involves the construction of the fused pyrrole (B145914) ring through intramolecular cyclization reactions.
One classical method involves the reductive cyclization of appropriately substituted precursors. A notable example is the synthesis of the parent 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole system starting from o-nitroaniline. The process involves the reduction of the nitro group followed by intramolecular cyclization. For instance, o-nitroacetanilide derivatives can undergo efficient intramolecular reductive cyclization. While effective, classical two-step methods involving the reduction of a nitro group followed by acid-catalyzed cyclization often suffer from low yields and harsh reaction conditions.
More recently, continuous flow chemistry has been employed to improve the efficiency of these reductive cyclization processes. For example, the intramolecular reductive cyclization of o-nitroacetanilide derivatives has been successfully carried out using an H-Cube Pro® flow reactor, which utilizes hydrogen generated from water electrolysis. This approach offers advantages such as reduced reaction times and improved yields. Another strategy involves the cyclization of N-phenyl pyrroles that have a nitro group at the 2-position of the phenyl ring. acs.org
Cyclization-Oxidation Strategies
Cyclization-oxidation strategies represent a key approach to constructing the this compound core. These methods typically involve the formation of a partially saturated intermediate, which is subsequently aromatized through an oxidation step to yield the final fused heterocyclic system.
An oxidant-promoted 1,3-dipolar cycloaddition of benzimidazolium ylides to alkenes has been developed for the synthesis of this compound derivatives. researchgate.netumich.edu This reaction proceeds under mild conditions and provides moderate yields. umich.edu In this process, the use of a suitable oxidant is crucial for the successful use of alkenes as dipolarophiles. umich.edu Research has shown that a combination of CrO3/Et3N can be a more effective dehydrogenating agent than MnO2 for this transformation. umich.edu
Radical Cyclization Reactions
Radical cyclization reactions offer another avenue for the synthesis of pyrrolo[1,2-a]benzimidazole derivatives. researchgate.net These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the desired ring system.
One example involves the reaction of 1-but-3-enylbenzimidazole with xanthates, which proceeds via a radical chain mechanism. semanticscholar.org This method provides 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole derivatives in moderate yields. semanticscholar.org Another approach utilizes the fusion of 2-cyclopropylbenzimidazoles with ammonium (B1175870) iodide at elevated temperatures without a solvent. researchgate.net This reaction leads to a mixture of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles, with the yield and reaction time being influenced by the electronic nature of the substituents on the benzimidazole ring. researchgate.net
Alkylation Followed by Intramolecular Cyclization
A common and versatile method for synthesizing the pyrrolo[1,2-a]benzimidazole skeleton involves the alkylation of a benzimidazole derivative followed by an intramolecular cyclization.
A prominent example is the alkylation of 2-benzylbenzimidazole with propargyl bromide in refluxing ethanol (B145695). umich.edusemanticscholar.org This initial step yields 1-(2-propynyl)-2-benzylbenzimidazole. umich.edusemanticscholar.org Subsequent treatment of this intermediate with a base, such as potassium hydroxide (B78521) in tetrahydrofuran, induces an intramolecular cyclization to afford the corresponding pyrrolo[1,2-a]benzimidazole derivative in good yield. umich.edusemanticscholar.org Further modification is also possible; for instance, treatment of the propargylated intermediate with methyl iodide in the presence of ethanolic potassium hydroxide can lead to the formation of a 2-methylpyrrolo[1,2-a]benzimidazole. semanticscholar.orgresearchgate.net Another strategy involves the intramolecular cyclization of 5-substituted 2-(γ-chloroalkyl)benzimidazoles using a base like sodium ethoxide, which promotes ring closure through nucleophilic substitution.
Michael-Type Addition Strategies for 4H-Pyrrolo[1,2-a]benzimidazoles
Michael-type addition reactions provide a straightforward route to functionalized pyrrolo[1,2-a]benzimidazoles. This approach typically involves the conjugate addition of a benzimidazole nucleophile to an α,β-unsaturated carbonyl compound.
For instance, 3-hydroxypyrrolo[1,2-a]benzimidazoles can be prepared by the Michael-type addition of benzimidazole to α,β-unsaturated carbonyl compounds. umich.edusemanticscholar.org This reaction is typically carried out in refluxing dioxane in the presence of a base such as triethylamine (Et3N). umich.edusemanticscholar.org More recently, a rhodium-catalyzed C-H activation/annulation of 2-arylbenzimidazoles with maleimides has been reported. acs.org This reaction can proceed via a Michael-type addition pathway to furnish succinimide-bearing benzoimidazoisoquinolinones. acs.org The reaction conditions, particularly the presence of acidic or basic additives, can influence the final product. acs.org
Modern and Efficient Synthetic Approaches to 4H-Pyrrolo[1,2-a]benzimidazoles
In recent years, the development of modern and efficient synthetic methods has been a major focus in organic chemistry. For the synthesis of 4H-pyrrolo[1,2-a]benzimidazoles, one-pot multicomponent reactions have emerged as a powerful strategy.
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single operation. researchgate.netnih.gov This approach offers several advantages, including operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.netresearchgate.net
Several MCR strategies have been successfully employed for the synthesis of pyrrolo[1,2-a]benzimidazole and related fused heterocyclic systems. researchgate.netresearchgate.net These reactions often proceed through a cascade of elementary steps, such as condensation, cycloaddition, and subsequent cyclization/aromatization.
Three-Component Reaction Systems and Conditions
Three-component reactions are a prominent subclass of MCRs used to construct the this compound core. A common strategy involves the reaction of a benzimidazole, an α-bromo- or phenacyl bromide derivative, and an activated alkyne. beilstein-journals.orgnih.gov
In a typical procedure, a 1-substituted benzimidazole, ethyl bromoacetate, and a non-symmetrical activated alkyne are reacted in the presence of 1,2-epoxybutane, which acts as both a solvent and an acid scavenger. beilstein-journals.orgnih.gov The reaction is generally heated at reflux for an extended period. nih.gov Interestingly, these conditions often lead to the formation of pyrrolo[1,2-a]quinoxalin-4-ones as the major product, with pyrrolo[1,2-a]benzimidazoles being isolated as minor products in some cases. beilstein-journals.orgnih.gov The ratio of these two products is dependent on the specific reaction conditions and the structure of the reactants. nih.gov
Another variation involves heating a molar mixture of a benzimidazole unsubstituted on the imidazole ring, a 2-bromoacetophenone derivative, and a non-symmetrical activated alkyne in refluxing 2-ethyloxirane. researchgate.net This method can be performed under conventional heating or microwave irradiation, offering a cost-effective route to pyrrolo[1,2-a]benzimidazole and pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. researchgate.net An efficient synthesis of pyrrolo[1,2-a]-benzimidazoles linked to an ionic liquid as a soluble support has also been achieved via a one-pot three-component condensation under microwave irradiation, which involves a Knoevenagel condensation followed by a [4+1]-cycloaddition. nih.gov
The table below summarizes representative examples of three-component reactions for the synthesis of 4H-pyrrolo[1,2-a]benzimidazoles and related compounds.
| Benzimidazole Component | Bromo-Component | Alkyne Component | Solvent/Conditions | Major Product(s) | Reference(s) |
| 1-Substituted benzimidazoles | Ethyl bromoacetate | Non-symmetrical activated alkynes | 1,2-Epoxybutane, reflux | Pyrrolo[1,2-a]quinoxalin-4-ones, Pyrrolo[1,2-a]benzimidazoles | beilstein-journals.org, nih.gov |
| Benzimidazole (unsubstituted) | 2-Bromoacetophenone derivatives | Non-symmetrical activated alkynes | 2-Ethyloxirane, reflux or microwave | Pyrrolo[1,2-a]benzimidazole, Pyrrolo[1,2-a]quinoxaline | researchgate.net |
| Ionic liquid-supported benzimidazole | - | - | Microwave irradiation | IL-bound Pyrrolo[1,2-a]-benzimidazole | nih.gov |
Catalytic Synthetic Methodologies for 4H-Pyrrolo[1,2-a]benzimidazoles
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of synthetic routes to 4H-pyrrolo[1,2-a]benzimidazoles.
Application of Lewis Acid Catalysis
Lewis acids are frequently employed to catalyze the synthesis of benzimidazole derivatives, which are often precursors to the target pyrrolo[1,2-a]benzimidazole system. mdpi.com For instance, the solid-state condensation to form the fused ring system can be catalyzed by Lewis acids such as zinc(II) acetate (B1210297) at high temperatures. semanticscholar.org Various other Lewis acids, including ytterbium(III) triflate (Yb(OTf)₃), have been shown to be effective catalysts for a wide range of heterocyclic syntheses, often under milder conditions and with the potential for catalyst recycling. thieme-connect.com Er(OTf)₃ has also been utilized for the synthesis of 1,2-disubstituted benzimidazoles. mdpi.com The use of ZrCl₄ (10 mol%) in anhydrous ethanol at room temperature provides an efficient route to disubstituted benzimidazoles in excellent yields. mdpi.com
Use of Heterogeneous Catalysts
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry. doi.org Several heterogeneous catalysts have been developed for the synthesis of benzimidazole precursors. These include magnetically recyclable catalysts like Fe₃O₄@SiO₂/collagen and Fe₃O₄@Cu-Mn, which facilitate the reaction of o-phenylenediamines with aldehydes or benzyl (B1604629) alcohols under solvent-free or aerobic conditions. doi.org Other examples include silica (B1680970) sulfuric acid, FePO₄, and various metal salts supported on materials like Montmorillonite K-10. mdpi.comresearchgate.net A novel nanocomposite of cucurbit jst.go.jpuril and magnetite nanoparticles (Fe₃O₄-CB jst.go.jp) has also been designed for the solvent-free synthesis of benzimidazole derivatives. doi.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to develop more environmentally benign synthetic methods. rsc.orgrhhz.net This includes the use of non-toxic solvents and catalysts, minimizing waste, and employing energy-efficient processes. researchgate.net The use of water as a solvent, catalyst-free conditions, and microwave irradiation are all strategies that align with these principles. mdpi.com For example, a method for synthesizing benzimidazoles and pyrrolo[1,2-a]quinoxalines has been reported that proceeds at room temperature using only acetic acid as the solvent. rsc.org Another approach utilizes bismuth nitrate (B79036) as a mild and efficient green catalyst for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles in ethanol at ambient temperature. rhhz.net The development of reusable heterogeneous catalysts also contributes significantly to the green synthesis of these heterocyclic systems. doi.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. nycu.edu.twnih.govbohrium.com The synthesis of 4H-pyrrolo[1,2-a]benzimidazoles and their precursors has benefited significantly from this technology.
In another instance, the synthesis of benzimidazole-1,2,4-triazole hybrid compounds utilized microwave irradiation to obtain key benzimidazole intermediates in good yields (81%–89%) with a short reaction time of 10 minutes, a significant improvement over classical methods. nih.gov Microwave irradiation has also been successfully applied to the synthesis of pyrimido[1,2-a]benzimidazol-4-one derivatives from β-keto esters and 2-aminobenzimidazole, achieving high yields (74–94%) in just 3 minutes. nih.gov
The use of microwave irradiation is often combined with other green chemistry approaches, such as the use of ionic liquids or solvent-free conditions, to further enhance the efficiency and environmental friendliness of the synthetic protocols. nycu.edu.twcem.com
Synthesis of Specifically Substituted this compound Derivatives
The synthesis of specifically substituted this compound derivatives is crucial for exploring their structure-activity relationships. Various methods allow for the introduction of a wide range of substituents onto the core heterocyclic system.
One common strategy is the intramolecular cyclization of appropriately substituted benzimidazoles. For example, 4-methyl-4H-pyrrolo[1,2-a]benzimidazol-2(1H)-one derivatives have been synthesized by the intramolecular acylation of 1-carboxymethyl-2,3-dimethylbenzimidazolium halides. jst.go.jp
The 1,3-dipolar cycloaddition reaction is also highly versatile for creating substituted derivatives. By varying the substituents on the benzimidazolium ylide and the dipolarophile, a diverse library of pyrrolo[1,2-a]benzimidazoles can be accessed. lew.ro For instance, new pyrrolo[1,2-a]benzimidazoles with different substituents at the R, R1, and R2 positions have been synthesized in good yields via this method. lew.ro
Furthermore, direct functionalization of the pre-formed this compound ring system can be achieved. For example, electrophilic substitution at the 1-position of 4-methyl-4H-pyrrolo[1,2-a]benzimidazol-2(1H)-one derivatives can be accomplished by treatment with lithium diisopropylamide followed by an electrophile like methyl iodide. jst.go.jp
Specific examples of synthesized substituted derivatives include:
Methyl 1-benzoyl-4-benzyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate. lew.ro
Dimethyl 1-carbethoxy-4-benzyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate. beilstein-journals.org
2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-4H-pyrrolo[1,2-a]benzimidazole, dihydrobromide. ontosight.ai
Fluorinated 4H-pyrrolo[1,2-a]benzimidazoles, synthesized via 1,3-dipolar reaction between fluorinated vinyl tosylates and benzimidazolinium N-ylides. researchgate.net
Table 2: Examples of Synthesized Substituted this compound Derivatives
| Compound Number | Substituents | Synthetic Method |
| 1 | R = H, R1 = 4-F, R2 = CH3 | 1,3-Dipolar Cycloaddition |
| 2 | R = H, R1 = 4-Br, R2 = CH3 | 1,3-Dipolar Cycloaddition |
| 3 | R = H, R1 = H, R2 = C6H5 | 1,3-Dipolar Cycloaddition |
| 4 | R = CH3, R1 = 4-F, R2 = CH3 | 1,3-Dipolar Cycloaddition |
| 5 | R = CH3, R1 = 4-Br, R2 = CH3 | 1,3-Dipolar Cycloaddition |
Data sourced from a study on 1,3-dipolar cycloaddition reactions. lew.ro
Synthesis of Halogenated 4H-Pyrrolo[1,2-a]benzimidazoles
The introduction of halogen atoms into the this compound framework can be achieved through various synthetic strategies, primarily by either incorporating halogenated precursors during the ring-forming process or by direct halogenation of the pre-formed heterocyclic system.
A significant method for synthesizing fluorinated derivatives involves the 1,3-dipolar cycloaddition of benzimidazolium N-ylides with fluorinated alkenes. researchgate.netthieme-connect.com In this approach, benzimidazolium N-ylides, generated in situ from their corresponding halide salts in the presence of a base such as potassium carbonate (K₂CO₃) and triethylamine (Et₃N), react with gaseous fluoroalkenes like CF₂=CFX (where X can be Cl, Br). researchgate.net This [3+2] cycloaddition reaction, typically conducted in dimethylformamide (DMF), yields fluorinated 4H-pyrrolo[1,2-a]benzimidazoles. researchgate.net Monofluorinated versions of the scaffold have also been synthesized using fluorinated vinyl tosylates as the dipolarophile. researchgate.net
Another approach is the direct halogenation of the parent this compound ring. While specific examples for this exact scaffold are less detailed in the provided literature, studies on analogous pyrrolo-fused systems like pyrrolo[1,2-a]quinoxaline indicate that the preferred site of electrophilic substitution, such as halogenation, is the C-1 position. rsc.org This suggests that direct treatment with halogenating agents like N-halosuccinimides (e.g., NCS, NBS) would likely yield 1-halo-4H-pyrrolo[1,2-a]benzimidazoles. rsc.orgclockss.org
| N-Ylide Precursor | Fluorinated Alkene | Base/Solvent | Product | Yield |
|---|---|---|---|---|
| Benzimidazolinium Halide Salt | CF₂=CFCl | K₂CO₃, Et₃N / DMF | Fluorinated this compound | Moderate |
| Benzimidazolinium Halide Salt | Fluorinated Vinyl Tosylate | K₂CO₃, Et₃N / DMF | Monofluorinated this compound | Moderate |
Synthesis of Quinone and Iminoquinone Derivatives of 4H-Pyrrolo[1,2-a]benzimidazoles
The synthesis of pyrrolo[1,2-a]benzimidazole-based quinones and their iminoquinone analogues is of significant interest due to their biological activities. These compounds are typically prepared through a multi-step sequence that involves the construction of a suitable precursor, often a dimethoxy-substituted pyrrolo[1,2-a]benzimidazole, followed by an oxidative demethylation to unmask the quinone functionality. nih.gov
A general strategy involves the synthesis of benzimidazole-4,7-dione derivatives. nih.govsemanticscholar.org For instance, a substituted 1,2-phenylenediamine can be reacted with appropriate precursors to form the N-fused benzimidazole system. If this system contains methoxy (B1213986) groups at the positions corresponding to the desired quinone, a subsequent oxidation step yields the target dione. A novel method for creating benzimidazole-based 1,4-quinone derivatives has been developed, highlighting the importance of this structural class. nih.gov The cytotoxicity of these quinones and iminoquinones can be modulated by the nature of substituents on the pyrrole ring, particularly at the 3-position. acs.orgscite.ai
| Precursor Type | Key Reaction Steps | Oxidizing Agent (Example) | Product Class |
|---|---|---|---|
| Dimethoxy-substituted this compound | 1. Cyclocondensation/Annulation to form the core structure. 2. Oxidative demethylation. | Cerium(IV) ammonium nitrate (CAN) or Salcomine/O₂ | Pyrrolo[1,2-a]benzimidazole-diones (Quinones) |
Synthesis of Pyrrolo[1,2-a]benzimidazole-Fused Hybrid Systems
The fusion of the this compound core with other heterocyclic rings creates complex polycyclic systems with unique properties. Methodologies for these syntheses often rely on cascade reactions where bifunctional starting materials are used to build the additional rings.
One prominent example is the synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids. rsc.orgrsc.org This is achieved through an acid-catalyzed reaction between various 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes and o-phenylenediamines. The process involves a double cyclodehydration and subsequent aromatization to furnish the target polycyclic N-fused heteroaromatics in a modular fashion. rsc.orgrsc.org
Similarly, pyrrolo[1,2-a]quinoxaline derivatives can be synthesized. researchgate.netbeilstein-journals.org A one-pot, three-component reaction between a benzimidazole, an α-bromo ketone (like ethyl bromoacetate), and an activated alkyne can lead to the formation of dihydropyrrolo[1,2-a]benzimidazole cycloadducts. beilstein-journals.org Depending on the reaction conditions and substituents, these intermediates can either dehydrogenate to form the pyrrolo[1,2-a]benzimidazole or undergo a ring-opening and re-closure sequence to yield pyrrolo[1,2-a]quinoxalin-4-ones. beilstein-journals.org Other approaches include the synthesis of pyrido- and azepino-[1,2-a]benzimidazoles via dehydrogenative processes involving nitrogen-centered radicals. mdpi.com The fusion with a pyrimidine (B1678525) ring has also been extensively studied, leading to pyrimido[1,2-a]benzimidazoles through the reaction of 2-aminobenzimidazoles with various bifunctional reagents like β-keto esters or unsaturated carbonyl compounds. nih.gov
| Hybrid System | Key Reactants | Reaction Type | Reference |
|---|---|---|---|
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine | 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde + o-phenylenediamine | Acid-catalyzed double cyclodehydration/aromatization | rsc.orgrsc.org |
| Pyrrolo[1,2-a]quinoxalin-4-one | Benzimidazole + Ethyl bromoacetate + Activated alkyne | One-pot three-component cycloaddition/rearrangement | beilstein-journals.org |
| Pyrimido[1,2-a]benzimidazole (B3050247) | 2-Aminobenzimidazole + β-Keto ester | Condensation/Cyclization | nih.gov |
| Pyrido[1,2-a]benzimidazole | o-(Cycloamino)aniline derivative | Dehydrogenative radical cyclization | mdpi.com |
Reactivity and Reaction Mechanisms of 4h Pyrrolo 1,2 a Benzimidazoles
Mechanistic Investigations of Cycloaddition Reactions Leading to 4H-Pyrrolo[1,2-a]benzimidazoles
The primary route to 4H-pyrrolo[1,2-a]benzimidazoles involves the 1,3-dipolar cycloaddition of benzimidazolium ylides with various dipolarophiles, such as activated alkynes and alkenes. beilstein-journals.orgrevistadechimie.romdpi.com These reactions are often performed as one-pot, three-component syntheses. beilstein-journals.orgnih.gov
Benzimidazolium ylides, typically generated in situ from the corresponding benzimidazolium salts in the presence of a base, are key intermediates in the synthesis of the pyrrolo[1,2-a]benzimidazole core. revistadechimie.romdpi.comresearchgate.net The nature of the substituents on the benzimidazolium ylide plays a crucial role in directing the reaction pathway. plos.orgnih.gov The cycloaddition proceeds through the formation of a primary cycloadduct, a dihydropyrrolo[1,2-a]benzimidazole, which can then undergo further reactions. beilstein-journals.orgthieme-connect.com
The reaction between benzimidazolium ylides and activated alkynes can lead to the formation of not only the expected pyrrolo[1,2-a]benzimidazoles but also pyrrolo[1,2-a]quinoxalines. mdpi.comlew.ro The substituent at the N3 position of the benzimidazole (B57391) salt can even direct the reaction towards the formation of substituted pyrroles. mdpi.comlew.ro
A significant mechanistic feature in the reaction of benzimidazolium ylides is the potential for the opening of the imidazole (B134444) ring in the initial cycloadduct. researchgate.netplos.orgnih.gov This ring-opening is often followed by a nucleophilic attack and subsequent rearrangement, leading to different product scaffolds. plos.orgnih.gov
For instance, the reaction of benzimidazolium ylides with activated alkynes can yield 2-(1H-pyrrol-1-yl)anilines and pyrrolo[1,2-a]quinoxalin-4(5H)-ones. researchgate.netplos.orgnih.gov The proposed mechanism involves the opening of the imidazole ring of the initial cycloaddition product, followed by a nucleophilic attack of the resulting amino group on a nearby carbonyl group and subsequent elimination. plos.orgnih.gov This pathway is supported by experimental data, including the X-ray diffraction resolved structure of a key reaction intermediate. researchgate.netplos.org
The formation of pyrrolo[1,2-a]quinoxalines from the primary dihydropyrrolo[1,2-a]benzimidazole cycloadduct is thought to be initiated by deprotonation at the C-1 position, leading to imidazole ring opening. This is followed by ring closure involving a substituent on the pyrrole (B145914) ring. beilstein-journals.orgthieme-connect.com
The synthesis of 4H-pyrrolo[1,2-a]benzimidazoles is often accompanied by the formation of co-products and by-products, most notably pyrrolo[1,2-a]quinoxalin-4-ones and pyrrolo[1,2-a]quinoxalines. beilstein-journals.orgnih.govplos.org The ratio of these products is highly dependent on the reaction conditions and the structure of the reactants. beilstein-journals.orgnih.gov
The presence of a base, either organic or inorganic, tends to favor the formation of pyrrolo[1,2-a]quinoxalin-4-one derivatives. beilstein-journals.orgnih.gov Conversely, in a neutral medium or in the presence of an oxidant, significant quantities of the normal 1,3-dipolar cycloaddition product, 4H-pyrrolo[1,2-a]benzimidazole, are formed. beilstein-journals.orgnih.gov This explains the low yields of pyrrolo[1,2-a]benzimidazoles reported in some earlier literature. beilstein-journals.orgnih.gov
The mechanism for the formation of these byproducts involves the aromatization of the pyrrole ring along with the opening of the imidazole ring, leading to 2-pyrrolo-aniline intermediates. plos.orgnih.govresearchgate.net If these intermediates possess a good leaving group on the pyrrole ring, subsequent elimination can lead to the formation of pyrrolo[1,2-a]quinoxalin-4-ones. plos.orgnih.gov In the absence of a suitable leaving group, pyrrolo[1,2-a]quinoxalines can be formed. plos.orgnih.gov
Table 1: Influence of Reaction Conditions on Product Distribution
| Entry | Reaction Conditions | Reactants | Major Product(s) | Reference |
| 1 | 1,2-epoxybutane (B156178), reflux | 1-substituted benzimidazoles, ethyl bromoacetate (B1195939), non-symmetrical activated alkynes | Pyrrolo[1,2-a]quinoxalin-4-ones | beilstein-journals.org, nih.gov |
| 2 | NEt3 and TPCD in DMF, 90 °C | 1-benzyl-3-(ethoxycarbonylmethyl)benzimidazolium bromide, ethyl propiolate/DMAD | Pyrrolo[1,2-a]quinoxalin-4-ones and Pyrrolo[1,2-a]benzimidazoles | beilstein-journals.org, nih.gov |
| 3 | NEt3 in acetonitrile, reflux | 1-benzyl-3-(ethoxycarbonylmethyl)benzimidazolium bromide, ethyl propiolate/DMAD | Pyrrolo[1,2-a]quinoxalin-4-ones and Pyrrolo[1,2-a]benzimidazoles | beilstein-journals.org, nih.gov |
| 4 | K2CO3 in DMF, rt | 1-benzyl-3-(ethoxycarbonylmethyl)benzimidazolium bromide, ethyl propiolate/DMAD | Pyrrolo[1,2-a]quinoxalin-4-ones | beilstein-journals.org, nih.gov |
| 5 | K2CO3 + NEt3 in DMF, 70 °C | 1-benzyl-3-(ethoxycarbonylmethyl)benzimidazolium bromide, ethyl propiolate/DMAD | Pyrrolo[1,2-a]quinoxalin-4-ones | beilstein-journals.org, nih.gov |
Intramolecular Transformations within this compound Systems
Once formed, the this compound scaffold can undergo further intramolecular transformations, revealing more about its chemical behavior.
Sigmatropic rearrangements are pericyclic reactions where a sigma bond moves across a conjugated system. wikipedia.org A plos.orgnih.gov-sigmatropic shift involves the migration of a substituent across a five-atom pi-system. wikipedia.org In the context of related heterocyclic systems like protonated spirocyclic 4H-pyrazoles, plos.orgnih.gov-sigmatropic shifts have been observed and studied using density functional theory calculations. nih.gov These shifts can be rapid and lead to rearranged products. nih.gov While direct evidence for plos.orgnih.gov-sigmatropic shifts within the this compound ring system itself is not extensively detailed in the provided search results, the principle of such rearrangements is well-established in similar conjugated heterocyclic systems. wikipedia.orgnih.govstereoelectronics.org
The this compound core can be incorporated into larger molecular structures that exhibit redox activity. For example, pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones have been designed as DNA cleaving agents. nih.gov Their mechanism of action involves reductive activation of the quinone moiety, which in turn activates the aziridine (B145994) ring for alkylation of DNA. nih.gov This demonstrates that the pyrrolo[1,2-a]benzimidazole framework can serve as a scaffold for redox-active functional groups, facilitating internal redox processes that are key to their biological activity. nih.gov
The this compound core possesses a rich and varied chemical reactivity, enabling it to participate in a range of chemical transformations. Its fused heterocyclic structure results in a unique electronic distribution, allowing it to react with both electrophiles and nucleophiles. The reactivity is often centered around the formation of the pyrrole ring, typically through 1,3-dipolar cycloaddition reactions of benzimidazolium ylides with various dipolarophiles like activated alkynes. beilstein-journals.orgresearchgate.netnih.govrevistadechimie.roresearchgate.net The nature of the intermediates and the reaction conditions can be modulated to control the final product, leading to either the aromatic this compound system or related heterocyclic structures. nih.govresearchgate.net
Nucleophile Trapping (Alkylation) Mechanisms
The this compound framework is notably involved in alkylation reactions, a process of significant interest, particularly in medicinal chemistry. Certain derivatives are designed as reductive alkylating agents capable of interacting with biological nucleophiles such as DNA. nih.gov
The mechanism for DNA alkylation by these agents is thought to be initiated by a reductive activation of the molecule. This reduction generates a reactive intermediate that can then alkylate DNA. This process can be followed by the generation of reactive oxygen species, ultimately leading to DNA strand cleavage. nih.gov Structure-activity relationship studies have shown that derivatives like 6-N-aziridinyl-3-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo-[1,2-a]benzimidazole-5,8-dione 3-acetate are potent antitumor agents due to this DNA alkylating capability. nih.gov
Influence of Substituents on Reactivity and Reaction Selectivity
The reactivity of the this compound core and the selectivity of its formation are highly dependent on the nature of the substituents on the precursor molecules and the specific reaction conditions employed. beilstein-journals.orgnih.gov The formation of this heterocyclic system often competes with the formation of other structures, such as pyrrolo[1,2-a]quinoxalin-4-ones. beilstein-journals.orgresearchgate.netresearchgate.net
The synthetic pathway typically involves the 1,3-dipolar cycloaddition of a benzimidazolium ylide intermediate with an activated alkyne. The initial cycloadduct, a dihydropyrrolo[1,2-a]benzimidazole, can then follow different pathways. beilstein-journals.org
Dehydrogenation: Leads to the aromatic this compound. This pathway is favored by the presence of an oxidant. beilstein-journals.orglew.ro
Ring-Opening and Re-closure: An alternative pathway involves the opening of the imidazole ring followed by a subsequent ring-closure, leading to pyrrolo[1,2-a]quinoxalin-4-ones. beilstein-journals.orgnih.gov
The choice between these pathways can be directed by several factors, including the substituents on the benzimidazolium ylide and the alkyne, the base used to generate the ylide, the solvent, and the temperature. beilstein-journals.orgresearchgate.net For example, in the reaction between 1-benzyl-3-(ethoxycarbonylmethyl)benzimidazolium bromide and ethyl propiolate, the ratio of the resulting pyrrolo[1,2-a]quinoxalin-4-one to the this compound is significantly influenced by the reaction conditions. researchgate.net
The table below summarizes the influence of various reaction conditions on the product ratio in a specific model reaction.
| Entry | Reaction Conditions | Product Ratio (pyrrolo[1,2-a]quinoxalin-4-one : this compound) | Reference |
| 1 | 1,2-Epoxybutane, 24 h at reflux (~62 °C) | 7.6 : 1 | researchgate.net |
| 2 | NEt₃ and TPCD in DMF, 4 h at 90 °C | 7.7 : 1 | researchgate.net |
| 3 | NEt₃ in acetonitrile, 4 h at reflux (~80 °C) | 0.85 : 1 (46:54) | researchgate.net |
| 4 | K₂CO₃ in DMF, 48 h at room temperature | 0.37 : 1 (27:73) | researchgate.net |
| 5 | K₂CO₃ + NEt₃ in DMF, 24 h at 70 °C | 10.1 : 1 (91:9) | researchgate.net |
This data clearly demonstrates that weaker bases like K₂CO₃ at room temperature favor the formation of the this compound, whereas stronger bases or different solvent/temperature combinations can heavily favor the quinoxalinone product. researchgate.net The presence of an oxidant like tetrapyridinecobalt(II)dichromate (TPCD) is explicitly used to promote the dehydrogenation step to selectively synthesize pyrrolo[1,2-a]benzimidazoles in good yields. lew.ro
Furthermore, substituents on the aromatic rings can influence reactivity through electronic effects. Electron-donating groups, for instance, can favor certain sigmatropic shifts during reductive activation processes. This highlights the intricate control that substituent electronics can exert on the reaction mechanisms of this heterocyclic system.
Structure Activity Relationship Sar Studies of 4h Pyrrolo 1,2 a Benzimidazole Derivatives
General Principles of Correlating Structural Modifications with Biological Activities
The biological activity of 4H-pyrrolo[1,2-a]benzimidazole derivatives is intricately linked to their chemical structure. The nature, position, and electronic properties of substituents on the heterocyclic ring system can profoundly influence their pharmacological effects.
Steric and Electronic Effects of Substituents on Biological Potency
Both steric and electronic factors of substituents play a pivotal role in the biological potency of this compound derivatives. grafiati.comkoreascience.kr The size and shape (steric effects) of a substituent can influence how the molecule fits into the active site of a target enzyme or intercalates with DNA. For example, bulky substituents can create steric hindrance, which may either enhance or diminish activity depending on the specific biological interaction. nih.gov
Electronic effects, such as the electron-donating or electron-withdrawing nature of a substituent, can alter the electron density distribution within the molecule, affecting its reactivity and binding affinity. sciepub.com Electron-donating groups can increase the electron density of the ring system, potentially enhancing interactions with electron-deficient biological targets. rroij.com Conversely, electron-withdrawing groups can make the molecule more susceptible to nucleophilic attack, a mechanism relevant to the activity of some antitumor agents. scilit.com The interplay of these steric and electronic properties is crucial for the rational design of more potent and selective this compound-based therapeutic agents. sciepub.com
Specific Positional SAR Studies on the this compound System
Detailed SAR studies have focused on specific positions of the this compound ring to elucidate their contribution to the observed biological activities.
Role of the 3-Substituent on Cytotoxicity and Antitumor Activity
The substituent at the 3-position of the this compound scaffold has a significant impact on the cytotoxicity of its quinone and iminoquinone derivatives. acs.orgscite.ai The nature of the group at this position can influence the molecule's ability to induce cell death in cancer cells. acs.org Studies have explored how different substituents at C3 modulate the cytotoxic profile of these compounds, providing valuable information for the design of new anticancer agents. scilit.com
Impact of the 7-Substituent on Cytotoxicity, DNA Interaction, and Topoisomerase Inhibition
The 7-substituent on the this compound ring system has been shown to be a key modulator of its biological activity, particularly its ability to alkylate DNA and inhibit topoisomerase II. acs.org The nature of the substituent at this position can influence the molecule's reactivity towards DNA, a critical step in the mechanism of action for many antitumor agents. grafiati.comkoreascience.kr For example, the presence of a methyl group at the 7-position can suppress certain chemical rearrangements, thereby enhancing the efficiency of DNA alkylation. This highlights the importance of the 7-substituent in directing the chemical behavior and, consequently, the cytotoxic and topoisomerase inhibitory effects of these compounds. acs.org
Effects of Substituents at Other Ring Positions (e.g., C2, C5, C6)
Substitutions at other positions on the benzimidazole (B57391) ring, such as C2, C5, and C6, also play a significant role in determining the biological activity of these compounds. nih.gov For instance, the introduction of methoxy (B1213986) and methyl groups at the C5 and C8 positions of the related 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to enhance antitumor activity. In broader benzimidazole SAR studies, substitutions at the C2, C5, and C6 positions have been identified as major contributors to their anti-inflammatory and anticancer activities. nih.gov Specifically, the introduction of a nitrile group at the C6 position has led to excellent inhibition of Janus kinase 3 (JAK3). nih.gov Furthermore, studies on benzimidazole-4,7-diones have shown that the nature of the substituent at the C2 position, whether it be an alkyl, aryl, or piperazinyl group, significantly affects their cytotoxicity against various cancer cell lines. koreascience.kr
Stereochemical Influences on Structure-Activity Relationships
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological profile. This is particularly true for compounds that interact with chiral biological macromolecules like DNA and proteins.
Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological activities. While specific enantiomeric studies on this compound are not extensively documented in the provided research, the methodology for their synthesis and separation can be inferred from studies on structurally similar heterocyclic systems, such as pyrrolo[1,2-a]pyrimidines. researchgate.net
The synthesis of specific enantiomers of related heterocyclic compounds often involves a domino ring-closure followed by a retro Diels-Alder (RDA) protocol. researchgate.net In such a process, the chirality of the final product is derived from a chiral starting material. researchgate.net For instance, the absolute configuration of the resulting product is determined by the configuration of the initial amino hydroxamic acid used in the synthesis. researchgate.net The separation of these enantiomers or diastereomers is typically achieved through chromatographic techniques. researchgate.net
The significance of this lies in the potential for different enantiomers of a this compound derivative to interact differently with their biological targets. One enantiomer might fit perfectly into the active site of an enzyme or a groove in DNA, while its mirror image may bind less effectively or not at all. This differential binding can lead to one enantiomer being biologically active while the other is inactive or even exhibits a different, sometimes undesirable, activity. Therefore, the preparation and biological evaluation of individual enantiomers are crucial steps in the development of potent and selective therapeutic agents based on this scaffold.
Table 1: Methodological Approach for Enantiomeric Synthesis (Based on Analogy)
| Step | Description | Rationale | Citation |
| 1. Chiral Starting Material | Utilization of a starting material with a known absolute configuration. | To transfer chirality to the final heterocyclic product. | researchgate.net |
| 2. Domino Reaction | A sequence of intramolecular reactions to form the core ring system. | Efficient construction of the complex molecular scaffold. | researchgate.net |
| 3. Stereochemical Control | The reaction pathway preserves the stereochemistry from the starting material. | Ensures the formation of a specific enantiomer. | researchgate.net |
| 4. Separation | Chromatographic separation of any resulting stereoisomers. | To isolate the pure, desired enantiomer for biological testing. | researchgate.net |
DNA Interaction Mechanisms in SAR Context
A primary mechanism through which many this compound derivatives exert their biological effects is through direct interaction with DNA. These interactions can be broadly categorized into alkylation and intercalation, with the specific pathway being determined by the substituents on the benzimidazole core. nih.govscilit.com
Certain derivatives of pyrrolo[1,2-a]benzimidazole (PBI) are designed to act as DNA alkylating agents, a process that often requires reductive activation. nih.govnih.gov These compounds, particularly those featuring an aziridinyl quinone structure, are capable of forming covalent bonds with DNA, leading to strand cleavage. nih.govnih.gov
The mechanism involves the reduction of the PBI derivative, which activates the aziridine (B145994) ring. nih.gov This activated form can then alkylate the phosphate (B84403) backbone of DNA, creating a labile phosphotriester that subsequently undergoes hydrolysis, resulting in cleavage of the DNA strand. pnas.org Evidence from 31P NMR studies has directly detected these alkylated phosphates. pnas.org This interaction typically occurs in the major groove of the DNA helix. pnas.org
The specificity of this alkylation is a key aspect of the SAR. The reduced PBI derivatives are thought to form Hoogsteen-type hydrogen bonds with A-T and G-C base pairs, which directs the alkylating part of the molecule towards the phosphate backbone. pnas.org Some PBI-based aziridinyl quinones exhibit a preference for cleaving DNA specifically at guanine (B1146940) (G) and adenine (B156593) (A) bases. nih.gov This specificity is attributed to two potential mechanisms: the aforementioned phosphate alkylation and the classic alkylation of the N7 position of purine (B94841) bases, which leads to depurination and subsequent backbone cleavage. nih.gov
Table 2: Structural Determinants for DNA Alkylation
| Structural Feature | Mechanism | DNA Target | Citation |
| Aziridinyl Quinone | Reductive activation of the aziridine ring. | Phosphate backbone, N7 of purines (Guanine, Adenine). | nih.gov |
| Hydroquinone (Reduced Form) | Hoogsteen-type hydrogen bonding in the major groove. | Phosphate backbone at A-T and G-C pairs. | pnas.org |
| 6-N-aziridinyl Group | Reductive alkylation leading to strand cleavage. | DNA backbone. | nih.gov |
Biological and Pharmacological Activities of 4h Pyrrolo 1,2 a Benzimidazole Derivatives
Antitumor and Anticancer Activities
Derivatives of 4H-pyrrolo[1,2-a]benzimidazole have been the subject of extensive structure-activity relationship (SAR) studies, which have identified several potent antitumor agents. These compounds were initially designed as potential DNA cross-linking agents, inspired by the mitomycin antitumor antibiotics. Subsequent research revealed that their mode of action is more aligned with that of anthracyclines, exhibiting excellent DNA strand cleaving capabilities.
One of the most potent compounds identified is 6-N-aziridinyl-3-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo-[1,2-a]benzimidazole-5,8-dione 3-acetate (PBI-A), which has demonstrated significant antitumor activity. nih.gov The cytotoxic effects of these derivatives are not uniform across all cancer types; for instance, they have shown a unique spectrum of activity, being largely inactive against leukemia but active against several solid tumors. nih.gov
Cytotoxicity Profiles against Various Human Cancer Cell Lines
The general cytotoxicity profile indicates that these compounds are effective against a range of solid tumors. The table below summarizes the observed activity of this compound derivatives against various human cancer cell lines based on available research findings.
| Cell Line Type | Potency | Source(s) |
| Ovarian Cancer | Nanomolar IC50 values | nih.gov |
| Colon Cancer | Nanomolar IC50 values | nih.gov |
| Non-small Cell Lung Cancer | Active | nih.gov |
| Central Nervous System (CNS) Cancer | Active | nih.gov |
| Melanoma | Active | nih.gov |
| Renal Cancer | Active | nih.gov |
| Leukemia | Inactive | nih.gov |
Mechanisms of Antitumor Action
The antitumor effects of this compound derivatives are attributed to several interconnected mechanisms that ultimately lead to cancer cell death. These mechanisms primarily involve interactions with DNA and the inhibition of essential nuclear enzymes.
A primary mechanism of action for these compounds is their ability to induce DNA strand cleavage. nih.gov This process is thought to be initiated by the reductive activation of the benzimidazolequinone core, which then leads to the generation of reactive oxygen species (ROS). These ROS can subsequently cause damage to the DNA backbone, resulting in single-strand and double-strand breaks. This DNA-damaging capability is a key contributor to their cytotoxic effects.
Certain derivatives of this compound have been shown to inhibit the activity of topoisomerases, which are critical enzymes in managing DNA topology during replication, transcription, and chromosome segregation. Specifically, some analogues have been identified as inhibitors of topoisomerase II. The mechanism of inhibition is thought to involve the intercalation of the electron-deficient quinone moiety into the DNA, which interferes with the enzyme's function.
The process of reductive alkylation is a crucial aspect of the antitumor activity of 6-aziridinylpyrrolo[1,2-a]benzimidazolequinones (PBIs). Following reductive activation by cellular reductases such as DT-diaphorase, the aziridine (B145994) ring becomes a potent alkylating agent. This activated intermediate can then alkylate the phosphate (B84403) backbone of DNA, primarily interacting within the major groove. This alkylation can lead to a labile phosphotriester, which can ultimately result in DNA strand scission. nih.govnih.gov
An interesting feature of this compound derivatives is their shared cross-resistance with the well-established chemotherapeutic agent doxorubicin. This has been observed in a human myeloma cell line. nih.gov This shared resistance suggests that these compounds may be subject to the same cellular efflux mechanisms or that they may share common intracellular targets or pathways that, when altered, confer resistance to both classes of drugs. This finding has implications for their potential clinical use and suggests that they may not be effective in tumors that have developed resistance to doxorubicin.
In Vivo Antitumor Efficacy Studies
Derivatives of this compound, particularly the pyrrolo[1,2-a]benzimidazole (PBI)-based aziridinyl quinones, have been investigated for their antitumor properties in preclinical animal models. While detailed in vivo efficacy data remains selectively reported in publicly available literature, existing studies indicate a unique spectrum of activity. These compounds have shown cytotoxic potential against a range of cancer cell lines, including non-small cell lung, colon, central nervous system, melanoma, ovarian, and renal cancers, while being notably inactive against leukemia. nih.gov
In vivo antitumor activity screens have been conducted on these PBI-based aziridinyl quinones. nih.gov The antitumor effects of these compounds are attributed to their ability to act as DNA cleaving agents. nih.gov The mechanism of action is believed to involve the reductive activation of the aziridine group, leading to alkylation of DNA and subsequent strand cleavage. nih.gov This DNA-damaging capability is a key factor in their cytotoxic effects against tumor cells.
Further research has focused on understanding the structure-activity relationships of these compounds to optimize their antitumor efficacy. For instance, the comparison between pyrrolo[1,2-a]benzimidazole and pyrrolo[1,2-a]indole aziridinyl quinones revealed that the benzimidazole (B57391) ring is crucial for the cytotoxic and DNA reductive alkylating properties. nih.gov The electron-deficient nature of the benzimidazole ring is thought to favor the reductive alkylation process. nih.gov Additionally, the benzimidazole moiety may facilitate hydrogen bonding interactions with DNA, further enhancing its activity. nih.gov
While the potential of this compound derivatives as in vivo antitumor agents is evident from these mechanistic and comparative studies, a comprehensive understanding of their efficacy in various tumor models, including specific data on tumor growth inhibition and survival benefits, necessitates further detailed preclinical investigations.
Antimicrobial Activities
The this compound core structure has served as a foundation for the development of novel antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and viruses.
Antibacterial Spectrum and Efficacy
Several studies have demonstrated the antibacterial potential of this compound derivatives. A series of synthesized 4H-pyrrolo[1,2-a]benzimidazoles (compounds 2c , 2d , and 2e ) exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 125 µg/mL against a panel of Gram-positive and Gram-negative bacteria. jlu.edu.cn
| Compound | Bacterial Strains | MIC (µg/mL) |
|---|---|---|
| 2c | Gram-positive and Gram-negative bacteria | 12.5 - 125 |
| 2d | ||
| 2e |
Antifungal (Anticandidal) Activity
The antifungal properties of this compound derivatives have also been explored, with notable activity against pathogenic yeasts of the Candida genus. In a study evaluating a series of these compounds, compound 2f was identified as the most potent agent against Candida albicans, demonstrating a minimum inhibitory concentration (MIC) of 31.25 µg/mL. jlu.edu.cn This finding highlights the potential of this chemical scaffold for the development of new anticandidal drugs.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 2f | Candida albicans | 31.25 |
Antiviral Properties
While research into the antiviral activities of the specific this compound core is still emerging, the broader class of benzimidazole derivatives has shown significant promise. Numerous studies have reported the antiviral potential of benzimidazoles against a wide range of viruses, including both RNA and DNA viruses. nih.govnih.gov For instance, certain benzimidazole derivatives have exhibited potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Other derivatives have shown moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov The antiviral mechanisms of benzimidazole derivatives are diverse and can involve the inhibition of viral enzymes or interference with viral replication processes. Although direct evidence for the antiviral properties of this compound derivatives is not yet extensively documented, the established antiviral profile of the parent benzimidazole structure suggests that this fused heterocyclic system is a promising scaffold for the discovery of novel antiviral agents.
Antiparasitic Activities
The therapeutic potential of this compound derivatives extends to the treatment of parasitic diseases, with encouraging activity observed against protozoal parasites.
Activity against Protozoal Parasites (e.g., Leishmania major, Toxoplasma gondii)
A study investigating a series of pyrimido[1,2-a]benzimidazole (B3050247) compounds, which share a common benzimidazole core with the this compound structure, has revealed significant antiparasitic activity. nih.gov One derivative, compound 2a , which features a 3-fluorophenyl substituent, demonstrated excellent activity against Leishmania major, the causative agent of cutaneous leishmaniasis. This compound was highly effective against both the promastigote and amastigote stages of the parasite, with EC50 values in the nanomolar range. nih.gov
Another compound from the same study, 3b , while less active against L. major, exhibited notable and selective activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.gov These findings underscore the potential of benzimidazole-based fused heterocyclic systems as a source of novel and selective antiparasitic drug candidates.
| Compound | Parasite | Activity |
|---|---|---|
| 2a (pyrimido[1,2-a]benzimidazole derivative) | Leishmania major | Excellent (nanomolar EC50 against promastigotes and amastigotes) |
| 3b (pyrimido[1,2-a]benzimidazole derivative) | Toxoplasma gondii | Considerable and selective |
Anthelmintic Potential
The benzimidazole scaffold is a cornerstone in the development of anthelmintic drugs, with agents like albendazole (B1665689) and mebendazole (B1676124) being widely used. amazonaws.com Research into novel benzimidazole derivatives continues to yield compounds with significant potential. The mechanism of action for many benzimidazole-based anthelmintics involves the disruption of microtubule assembly in the parasite by binding to β-tubulin. amazonaws.com
Studies on various benzimidazole derivatives have demonstrated their efficacy against different helminths. For instance, in an in vitro study using the earthworm Pheretima posthuma, novel benzofuran (B130515) derivatives fused with a thiazolo[3,2-a]benzimidazole nucleus were evaluated. nih.gov Among the synthesized compounds, derivatives 3a , 3b , and 5i were identified as being particularly effective. nih.gov Another study focused on newly synthesized oxadiazole-bearing benzimidazole derivatives, also tested against Pheretima posthuma. Several of these compounds exhibited dose-dependent anthelmintic activity, with derivatives 6c and 6d showing superior performance.
Further research on a different series of benzimidazole derivatives highlighted a newly synthesized composite that demonstrated considerable anthelmintic properties when compared with the standard drug, albendazole. Testing revealed that as the concentration of the compound increased, the time taken to cause paralysis and death in the test organism decreased. At a concentration of 50µg/ml, this derivative induced paralysis in 30.43 ± 5.33 minutes and death in 0.56 ± 5.32 minutes.
| Compound Class | Test Organism | Key Findings | Reference |
|---|---|---|---|
| Benzofuran-thiazolo[3,2-a]benzimidazoles | Pheretima posthuma | Compounds 3a, 3b, and 5i were found to be most effective. | nih.gov |
| Oxadiazole-benzimidazoles | Pheretima posthuma | Compounds 6c and 6d showed superior activity. | |
| Novel Benzimidazole Composite | Not Specified | At 50µg/ml, caused paralysis in ~30 min and death in ~0.5 min. |
Anti-Inflammatory Activities
Benzimidazole derivatives are recognized for their significant anti-inflammatory and analgesic properties, largely attributed to their ability to inhibit key enzymes and receptors involved in the inflammatory cascade. nih.govmdpi.com These compounds can modulate the activity of cyclooxygenases (COX), 5-lipoxygenase (5-LOX), specific cytokines like TNF-α and IL-6, and other therapeutic targets. nih.govnih.gov
A variety of 2-substituted benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory potential. In one study, compounds B2 , B4 , B7 , and B8 were found to have lower IC50 values than the standard drug ibuprofen (B1674241) in a luminol-enhanced chemiluminescence assay. nih.gov Their efficacy was further confirmed in an in vivo carrageenan-induced mice paw edema model, where they demonstrated an anti-inflammatory effect comparable to diclofenac (B195802) sodium. nih.gov
Other research has identified benzimidazole derivatives with potent inhibitory effects on specific inflammatory mediators. For example, compound 129 , a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, showed strong inhibition of nitric oxide (NO) and TNF-α production, with IC50 values of 0.86 µM and 1.87 µM, respectively. nih.gov In another series, compounds 136 and 137 displayed remarkable in vitro inhibition of both COX-1 and COX-2 enzymes. nih.gov Compound 136 had an IC50 of 0.1664 nM for COX-1 and 0.0370 nM for COX-2, while compound 137 had values of 0.2272 nM and 0.0469 nM, respectively. nih.gov
The structural features of the benzimidazole scaffold play a crucial role in its anti-inflammatory activity, with substitutions at the N1, C2, C5, and C6 positions being particularly influential. mdpi.com
| Compound(s) | Target/Assay | Activity | Reference |
|---|---|---|---|
| B2, B4, B7, B8 | Luminol-enhanced chemiluminescence | IC50 values lower than ibuprofen. | nih.gov |
| 129 | Nitric Oxide (NO) Production | IC50 = 0.86 µM | nih.gov |
| 129 | TNF-α Production | IC50 = 1.87 µM | nih.gov |
| 136 | COX-1 / COX-2 Inhibition | IC50 = 0.1664 nM / 0.0370 nM | nih.gov |
| 137 | COX-1 / COX-2 Inhibition | IC50 = 0.2272 nM / 0.0469 nM | nih.gov |
Antioxidant Activities
Derivatives of the pyrrolo-benzimidazole family and related structures have been investigated for their antioxidant properties, demonstrating potential as free radical scavengers.
A study focusing on 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives explored their antioxidant capabilities. nih.gov Another investigation into imines containing 1H-benzimidazoles assessed their ability to inhibit lipid peroxidation (LPO) in rat liver microsomes. nih.gov The results showed that most of the synthesized compounds possessed LPO inhibitory activity, ranging from 15% to 57%. nih.gov The most active compound, 3 , which features a p-bromophenyl substituent, achieved 57% inhibition of LPO, a level approaching that of the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. nih.gov
Significantly, the compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , a structure closely related to the core topic, was identified from an extract of the newly isolated Streptomyces mangrovisoli sp. nov. frontiersin.org This extract exhibited strong antioxidant activity, which was attributed to this heterocyclic compound. frontiersin.org Research has indicated that this compound is capable of scavenging and reducing free radicals, suggesting its potential as a preventive agent against diseases associated with oxidative stress. frontiersin.org
| Compound Class/Name | Assay/Finding | Activity/Result | Reference |
|---|---|---|---|
| Imines containing 1H-benzimidazoles | Lipid Peroxidation (LPO) Inhibition | Activity ranged from 15-57%. | nih.gov |
| Compound 3 (p-bromophenyl substituted) | LPO Inhibition | 57% inhibition (vs. 65% for BHT). | nih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Free Radical Scavenging | Identified as a potent antioxidant agent from a natural source. | frontiersin.org |
Other Reported Biological Activities
Antidiabetic Potential
The benzimidazole scaffold is present in molecules that have shown potential for managing type 2 diabetes (T2D) by affecting various metabolic pathways. nih.govsemanticscholar.org Some benzimidazole derivatives are thought to exert antidiabetic effects by activating key metabolic regulators like Adenosine 5′-monophosphate activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR). nih.govsemanticscholar.org
Studies on existing benzimidazole-derived drugs have provided insight into these mechanisms. For example, albendazole was investigated for its effects in experimental type 2 diabetic rats. nih.gov Treatment with low-dose albendazole led to a partial decrease in glucose, HbA1c, and triglyceride levels. nih.govsemanticscholar.org Concurrently, there was an observed increase in insulin (B600854) and Homeostatic Model Assessment of β-cell function (HOMA-β) levels. nih.gov These findings suggest that benzimidazole derivatives could be potential candidates for developing new antidiabetic agents or for use in combination therapies for T2D. nih.gov
Antihypertensive Properties
Benzimidazole derivatives are a significant class of compounds in cardiovascular medicine, with several clinically approved drugs for hypertension featuring this core structure. ntnu.nonih.gov Drugs such as candesartan, telmisartan, and azilsartan (B1666440) are angiotensin II receptor blockers (ARBs) that contain a benzimidazole nucleus. ntnu.no Their antihypertensive effect is derived from their action as inverse agonists at the angiotensin II type 1 (AT1) receptor. ntnu.no
Research has also focused on synthesizing new benzimidazole derivatives with hypotensive activity. In one study, a series of compounds were tested, with BS1/81 (2-guanidino-benzimidazole) and BS1/84 (2-guanidino-5-aminobenzimidazole dihydrochloride) emerging as the most interesting candidates, exhibiting effects comparable to aminophylline. nih.gov Another investigation identified 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazole-1-yl) methyl)-1H-indol-1-yl)benzoic acid as a highly active antihypertensive agent. nih.gov The versatility of the benzimidazole scaffold allows for structural modifications that can fine-tune its binding to cardiovascular targets and optimize its therapeutic effects. ntnu.nosciencescholar.us
Anticonvulsant Effects
Derivatives of the 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one structure have been synthesized and evaluated for their anticonvulsant properties, showing promising results in preclinical models. nih.govnih.gov
In studies using DBA/2 mice (a model for sound-induced seizures) and rats (a model for maximal electroshock-induced seizures), most of the synthesized derivatives demonstrated an anticonvulsant effect superior to that of the established antiepileptic drug valproate. nih.gov One particular derivative, compound 3 , showed anticonvulsant activity comparable to that of diphenylhydantoin in both experimental models. nih.gov
Structure-activity relationship studies revealed that the anticonvulsant effects are dependent on the nature of substituents at the C-6, C-2, and C-3a positions of the polycyclic system. nih.gov For instance, the derivative 6-chloro-3a-(p-tolyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one (compound 22) was found to be five times more potent than its unsubstituted parent compound (13). nih.gov
| Compound | Finding | Model | Reference |
|---|---|---|---|
| Compound 3 | Activity comparable to diphenylhydantoin. | Sound-induced and electroshock-induced seizures. | nih.gov |
| Compound 22 | Fivefold more potent than the unsubstituted parent compound. | Not Specified | nih.gov |
| General derivatives | Effect better than valproate. | Sound-induced and electroshock-induced seizures. | nih.gov |
Proton Pump Inhibition
The investigation of this compound derivatives as inhibitors of the gastric H+/K+-ATPase, or proton pump, has led to the discovery of potent anti-secretory agents. The proton pump is the final step in the pathway of acid secretion in the stomach, and its inhibition is a key therapeutic strategy for managing acid-related gastrointestinal disorders. Research in this area has focused on creating novel compounds that can effectively and often irreversibly block this enzyme, leading to a reduction in gastric acid.
One notable derivative from this class is a fused thiazolo[4,5:3,4]pyridol[1,2-a]benzimidazole compound, designated as YJA20379-2. This compound has been the subject of detailed biochemical and pharmacological studies to determine its efficacy and mechanism of action as a proton pump inhibitor.
Detailed Research Findings
Studies on YJA20379-2 have demonstrated its significant inhibitory activity against the H+/K+-ATPase. The compound was found to inhibit the proton pump in a concentration-dependent manner. A key finding from in vitro studies using isolated hog gastric mucosal microsomes is that the inhibitory efficacy of YJA20379-2 on the proton pump was approximately eight times higher than that of omeprazole, a widely used proton pump inhibitor, when measured at a pH of 7.4. nih.gov
The mechanism of inhibition by YJA20379-2 was determined to be irreversible. This was concluded from experiments where the activity of the inhibited enzyme could not be restored through dilution and washout methods. nih.gov This irreversible inhibition is a characteristic feature of many clinically effective proton pump inhibitors, which form a covalent bond with the enzyme.
In vivo studies in rats further substantiated the potent anti-secretory effects of YJA20379-2. When administered intraduodenally or orally, the compound potently suppressed acid secretion in pylorus-ligated rats, with ED50 values of 3.6 and 7.7 mg/kg, respectively. nih.gov These findings confirm that the in vitro inhibitory activity translates to a significant physiological effect on gastric acid production. The potent antisecretory and antiulcer effects of YJA20379-2 are attributed to its direct suppression of the H+/K+-ATPase activity in gastric parietal cells. nih.gov
The research highlights the potential of the this compound scaffold as a basis for the development of new and effective proton pump inhibitors.
Biological Activity Data
The following table summarizes the key biological activity data for the this compound derivative YJA20379-2.
| Compound | Target | Activity Metric | Value | Notes |
|---|---|---|---|---|
| YJA20379-2 | H+/K+-ATPase | Relative Inhibitory Efficacy | ~8 times that of Omeprazole | In vitro, at pH 7.4 nih.gov |
| YJA20379-2 | Gastric Acid Secretion | ED50 (intraduodenal) | 3.6 mg/kg | In pylorus-ligated rats nih.gov |
| YJA20379-2 | Gastric Acid Secretion | ED50 (oral) | 7.7 mg/kg | In pylorus-ligated rats nih.gov |
Computational and Theoretical Chemistry of 4h Pyrrolo 1,2 a Benzimidazole Systems
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations are fundamental tools for investigating the properties of heterocyclic systems like 4H-pyrrolo[1,2-a]benzimidazole. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to model its behavior at the electronic level. DFT, particularly with functionals like B3LYP, has proven to be a reliable method for optimizing molecular geometries and predicting various molecular properties of benzimidazole-containing compounds. nih.govresearchgate.net These calculations are typically performed using well-defined basis sets, such as 6-311G(d,p) or cc-pVDZ, which provide a good balance between accuracy and computational cost. nih.govnih.gov
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO, LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.compku.edu.cn
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov
Table 1: Frontier Molecular Orbital Properties of a Representative Benzimidazole (B57391) Derivative (5h) Data adapted from a study on benzimidazole-thiadiazole derivatives, as specific values for this compound were not available in the provided sources.
| Parameter | Value (eV) |
| EHOMO | -6.04 |
| ELUMO | -1.97 |
| Energy Gap (ΔE) | 4.07 |
| Ionization Potential (IP) | 6.04 |
| Electron Affinity (EA) | 1.97 |
| Chemical Hardness (η) | 2.03 |
| Chemical Softness (σ) | 0.25 |
| Electronegativity (χ) | 4.00 |
| Chemical Potential (μ) | -4.00 |
| Electrophilicity Index (ω) | 3.93 |
Source: Adapted from computational studies on benzimidazole-thiadiazole derivatives. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different colors to represent regions of varying electrostatic potential on the electron density surface.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. In benzimidazole systems, these regions are typically found around the nitrogen atoms. researchgate.netresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.
Green Regions: Represent areas of neutral or near-zero potential.
For the this compound scaffold, the nitrogen atoms of the imidazole (B134444) moiety are expected to be the primary centers of negative potential, making them targets for protonation and interaction with electrophiles. The hydrogen atoms, particularly those attached to the aromatic rings, would exhibit a positive potential.
Computational methods are extensively used to predict spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. researchgate.netmdpi.com
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts. nih.gov Theoretical predictions are often compared with experimental data to confirm molecular structures. For instance, in studies of pyrido[1,2-a]benzimidazole, a related fused system, characteristic chemical shifts for protons in specific positions have been identified and rationalized based on the electronic effects within the molecule. researchgate.net
Similarly, theoretical IR spectra can be calculated by determining the harmonic vibrational frequencies. These calculated frequencies are often scaled by a factor to correct for anharmonicity and methodical limitations, providing a close match to experimental FT-IR spectra. mdpi.comnih.gov This allows for the assignment of specific vibrational modes, such as C-H, C=N, and C=C stretching and bending vibrations, to the observed absorption bands. researchgate.net
Table 2: Selected Experimental Spectroscopic Data for a this compound Derivative Data from a synthesized derivative (Compound 2a) is presented, as a full computational vs. experimental analysis for the parent compound was not available in the provided sources.
| Spectrum Type | Position | Description |
| IR (cm⁻¹) | 3054, 2921 | C-H stretching |
| 1618, 1456 | C=C and C=N stretching | |
| ¹H NMR (ppm) | 7.60 - 7.10 | Aromatic protons |
| 4.15 | CH₂ protons | |
| 2.40 | CH₃ protons |
Source: Adapted from experimental data on synthesized this compound derivatives. jlu.edu.cn
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are essential for studying the three-dimensional structure and dynamic behavior of molecules. For the this compound system, computational studies can explore different conformations, particularly concerning the orientation of substituents on the core structure. Structure-activity relationship studies have shown that the conformation of substituents can significantly influence the molecule's ability to interact with biological targets. nih.gov
Tautomerism is a key feature of many nitrogen-containing heterocycles. In the case of benzimidazole-related compounds, prototropic tautomerism, involving the migration of a proton between nitrogen atoms, is common. researchgate.net Computational studies can determine the relative energies and stabilities of different tautomers. For example, DFT calculations on benzimidazole-2-thiones have shown that the thione form is significantly more stable than the thiol tautomer. researchgate.net For the this compound system, theoretical calculations could be used to assess the stability of the 4H-tautomer relative to other potential isomers, providing insight into its predominant form in various environments.
Ligand-Receptor Docking Studies for Biological Targets
Molecular docking serves as a important computational tool to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor), providing insights into potential biological activity. In the context of the pyrrolo[1,2-a]benzimidazole scaffold, docking studies have been employed to explore its potential as an inhibitor for various therapeutic targets, particularly in cancer research.
One key area of investigation has been the inhibition of topoisomerase enzymes, which are critical for managing DNA topology and are validated targets for anticancer drugs. A recent 2024 study performed molecular docking on a series of pyrrolo[1,2-a]benzimidazole-based quinones against Topoisomerase 2 beta (TOP2β) researchgate.net. The objective of such in silico experiments is to determine if these compounds can fit into the enzyme's active site and disrupt its function, a mechanism employed by several existing chemotherapy agents researchgate.net.
In a similar vein, derivatives incorporating the closely related pyrrole-benzimidazole structure have been computationally evaluated against other enzymes relevant to cellular health and disease. For instance, a docking analysis was conducted to see if 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives could interact with Human NAD(P)H-Quinone oxidoreductase 1 (NQO1). This enzyme plays a role in antioxidant defense mechanisms. The results indicated that most of the synthesized compounds exhibited a better binding affinity and formed numerous interactions within the NQO1 active site compared to standards, suggesting a potential antioxidant mechanism researchgate.net. These computational predictions help guide the synthesis and biological testing of new compounds based on the this compound framework.
| Ligand Class | Biological Target | Key Findings from Docking Studies |
| Pyrrolo[1,2-a]benzimidazole-based quinones | Topoisomerase 2 beta (TOP2β) | Investigation into binding at the active site to explore potential as anticancer agents researchgate.net. |
| 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazoles | Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) | Compounds showed high affinity and multiple interactions with the enzyme, suggesting a basis for antioxidant activity researchgate.net. |
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical chemistry provides powerful methods for elucidating the step-by-step processes of chemical reactions. For the synthesis of the this compound ring system, computational studies have primarily focused on the mechanism of 1,3-dipolar cycloaddition reactions. This pathway is considered one of the most important methods for constructing the fused heterocyclic system researchgate.net.
The generally accepted theoretical pathway involves several key steps. First, a 1-substituted benzimidazole is quaternized, typically with an alpha-halo ester like ethyl bromoacetate (B1195939). In the presence of a base, this generates a reactive intermediate known as a benzimidazolium N-ylide. This ylide is a 1,3-dipole. The core of the reaction is the [3+2] cycloaddition of this benzimidazolium ylide with a dipolarophile, such as an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate (B1228247), DMAD) researchgate.net. This cycloaddition reaction forms a primary cycloadduct, a dihydropyrrolo[1,2-a]benzimidazole intermediate. The final aromatic this compound is then formed through a spontaneous in situ dehydrogenation (oxidation) of this intermediate.
Computational studies, often employing Density Functional Theory (DFT), are used to model this reaction pathway. These studies help confirm the feasibility of the proposed steps, analyze the electronic nature of the intermediates, and predict the regioselectivity and stereoselectivity of the cycloaddition nih.gov. An alternative reaction mechanism has also been proposed in the literature, which begins with the reduction of a nitro group to a nitroso group, followed by cyclization to form a benzo[d]pyrrolo[1,2-a]imidazole 4-oxide intermediate dokumen.pubscribd.comscribd.com.
Energy Barriers and Transition State Analysis
Delving deeper into the reaction mechanism, computational studies focus on the transition states (TS) and their associated energy barriers, which determine the kinetics of the reaction. For the 1,3-dipolar cycloaddition pathway to form pyrrolo[1,2-a]benzimidazoles, DFT calculations are used to locate the geometry of the transition state for the key cycloaddition step and to calculate its energy relative to the reactants.
Theoretical analyses of similar 1,3-dipolar cycloadditions involving azomethine ylides have revealed several key features. The geometries of the transition states often show that the two new sigma (σ) bonds are formed at different rates; this is known as an asynchronous bond formation researchgate.net. The degree of asynchronicity can vary, and detailed analysis can elucidate the electronic demands of the reaction.
Furthermore, kinetic data derived from these calculations can predict which of several possible products is most likely to form. For example, in cycloadditions that can result in different stereoisomers (e.g., exo or endo products), computational analysis may show that one pathway has a lower activation energy barrier, suggesting it is the kinetically favored route researchgate.net. The calculated energy barriers for these types of cycloadditions are often found to be relatively low, consistent with reactions that can proceed under mild conditions chim.it. Studies on related cycloadditions have revealed that the mechanism can be a one-step (concerted) or two-step (stepwise) process, a distinction that can be clarified through transition state analysis nih.govrsc.org.
Prediction of Stability and Reactivity
Computational chemistry is a powerful tool for predicting the intrinsic stability and chemical reactivity of molecules like this compound before they are even synthesized. These predictions are often made using Density Functional Theory (DFT) calculations, which provide a wealth of information about the electronic structure of a molecule.
One of the most common approaches is Frontier Molecular Orbital (FMO) theory nih.gov. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability researchgate.net.
Another set of valuable predictors comes from Conceptual DFT (CDFT), which defines various reactivity descriptors. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electrophilicity (ω): A global index that measures the ability of a molecule to accept electrons.
Nucleophilicity (N): An index that quantifies the electron-donating ability of a molecule.
Additionally, the Molecular Electrostatic Potential (MEP) map is a useful tool. It visualizes the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for reactive interactions nih.govresearchgate.net. These theoretical descriptors provide a quantitative basis for understanding the chemical behavior of this compound and its derivatives.
| Computational Parameter | Significance in Predicting Stability and Reactivity |
| HOMO Energy | Indicates the ability to donate electrons; higher energy corresponds to greater nucleophilicity. |
| LUMO Energy | Indicates the ability to accept electrons; lower energy corresponds to greater electrophilicity. |
| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and lower kinetic stability researchgate.net. |
| Chemical Hardness (η) | Measures resistance to deformation of the electron cloud; higher hardness implies greater stability. |
| Electrophilicity (ω) | Quantifies the propensity of the molecule to act as an electron acceptor. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (red/yellow) and electron-poor (blue) regions, predicting sites for nucleophilic and electrophilic attack nih.gov. |
Analytical and Spectroscopic Characterization Methodologies for 4h Pyrrolo 1,2 a Benzimidazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 4H-pyrrolo[1,2-a]benzimidazole derivatives. Through various NMR experiments, it is possible to identify the number and type of protons and carbons, their chemical environments, and their spatial relationships. nih.gov
Proton NMR (¹H NMR) spectroscopy provides crucial information about the protons within the this compound scaffold. The chemical shifts (δ) of the protons are influenced by the electronic effects of the fused ring system and any substituents present.
The spectrum of the parent this compound is expected to show distinct signals for the protons on both the pyrrole (B145914) and the benzimidazole (B57391) moieties. The protons on the benzene (B151609) ring (H-6, H-7, H-8, H-9) typically appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. The chemical shifts of these protons form a complex splitting pattern due to spin-spin coupling. semanticscholar.org
The protons of the pyrrole ring (H-1, H-2, H-3) and the methylene (B1212753) protons at the 4-position (H-4) have characteristic chemical shifts. The methylene protons at C-4 are typically observed as a singlet further upfield. The protons on the pyrrole ring are influenced by the adjacent bridgehead nitrogen atom. In related condensed heterocyclic systems like pyrido[1,2-a]benzimidazoles, the proton adjacent to the bridgehead nitrogen (equivalent to H-1) is often found at the lowest field due to the nitrogen's electron-acceptor effect. researchgate.netbohrium.com Conversely, other heteroaromatic protons may be found in a more shielded, upfield region of the spectrum. researchgate.netbohrium.com
Table 1: Representative ¹H NMR Spectral Data for a Substituted this compound Derivative Data is illustrative and based on typical values for related structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.8 - 8.2 | d | ~2.5 |
| H-2 | 6.5 - 6.8 | dd | ~2.5, 4.0 |
| H-3 | 7.0 - 7.3 | d | ~4.0 |
| H-4 (CH₂) | 4.5 - 5.0 | s | - |
| H-6 | 7.6 - 7.8 | d | ~8.0 |
| H-7 | 7.2 - 7.4 | t | ~8.0 |
| H-8 | 7.2 - 7.4 | t | ~8.0 |
| H-9 | 7.5 - 7.7 | d | ~8.0 |
Note: 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 's' denotes singlet. Actual values can vary significantly with substitution.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The ¹³C NMR spectrum of a this compound will display distinct signals for each unique carbon atom.
The chemical shifts are indicative of the carbon's hybridization and electronic environment. The quaternary carbons, particularly the bridgehead carbons (C-4a, C-9a) and the carbon atom C-9b at the fusion of the five- and six-membered rings, exhibit characteristic downfield shifts. In benzimidazole systems, the imine-like carbon (equivalent to C-9b) can appear around 140-150 ppm. semanticscholar.org The carbons of the benzene ring typically resonate in the δ 110-145 ppm range, while the carbons of the pyrrole ring also appear in the aromatic region, with their specific shifts influenced by the nitrogen atom. mdpi.com The aliphatic methylene carbon at the C-4 position is expected to show a signal at a significantly higher field.
Table 2: Representative ¹³C NMR Spectral Data for a this compound Scaffold Data is illustrative and based on typical values for related structures.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 115 - 125 |
| C-2 | 105 - 115 |
| C-3 | 110 - 120 |
| C-4 (CH₂) | 40 - 50 |
| C-4a | 140 - 145 |
| C-6 | 118 - 125 |
| C-7 | 120 - 130 |
| C-8 | 120 - 130 |
| C-9 | 110 - 120 |
| C-9a | 130 - 135 |
| C-9b | 145 - 155 |
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atoms. For the this compound system, two distinct ¹⁵N signals are expected, corresponding to the pyrrole-type nitrogen (N-5) and the imidazole-type bridgehead nitrogen (N-9b). The chemical shifts of these nitrogen atoms are sensitive to hybridization, lone-pair availability, and involvement in the π-system. Theoretical calculations (GIAO/DFT) combined with experimental data for related benzimidazoles have become a powerful tool for the precise assignment of nitrogen chemical shifts. nih.gov
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex substituted derivatives. ugm.ac.id
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For 4H-pyrrolo[1,2-a]benzimidazoles, COSY spectra would show correlations between adjacent protons on the pyrrole ring (e.g., H-1/H-2, H-2/H-3) and on the benzene ring (e.g., H-6/H-7, H-7/H-8, H-8/H-9), helping to trace the connectivity within these fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signal for each protonated carbon by identifying the one-bond ¹H-¹³C correlation.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, correlations from the methylene protons (H-4) to carbons C-3, C-4a, and C-9b would confirm the ring junction.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It can be used to determine the stereochemistry and conformation of substituents. In related systems, NOESY has been used to identify specific protons by their spatial proximity to known groups. beilstein-journals.org
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique used to determine the molecular weight of this compound derivatives and to gain information about their structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This accuracy allows for the determination of the elemental formula of the compound, as the measured mass can be distinguished from other combinations of elements that might have the same nominal mass. For a newly synthesized this compound, HRMS is the definitive method to confirm that the correct elemental composition has been achieved. For the parent compound, C₁₀H₈N₂, the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. lookchem.com
Table 3: HRMS Data for Parent this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₈N₂ |
| Calculated Exact Mass | 156.06875 |
| Ion Species ([M+H]⁺) | 157.07602 |
| Typical Observation | Found: 157.0761 (Δ < 1 ppm) |
This technique is invaluable for confirming the identity of a target compound and distinguishing it from potential isomers or byproducts. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, IR spectra provide valuable information about the vibrations of specific bonds within the molecule, confirming the presence of key structural features.
The characterization of newly synthesized 4H-pyrrolo[1,2-a]benzimidazoles consistently involves IR spectroscopy to verify their structures. jlu.edu.cnnih.gov The spectra typically exhibit characteristic absorption bands corresponding to the various components of the molecule. For instance, derivatives with ester groups show strong carbonyl (C=O) stretching vibrations. Aromatic C-H and C=C stretching and bending vibrations from the fused benzene ring and the pyrrole moiety are also prominent features.
Detailed spectral data from research findings for specific derivatives highlight the characteristic absorption frequencies. For example, the presence of multiple ester groups in complex derivatives results in several distinct, strong carbonyl absorption bands in the region of 1660-1750 cm⁻¹. nih.gov
Table 1: Selected FTIR Absorption Data for this compound Derivatives
| Compound Name | Key Functional Groups | Characteristic IR Absorption Bands (νmax, cm-1) | Source |
|---|---|---|---|
| Diethyl 4-benzyl-4H-pyrrolo[1,2-a]benzimidazole-1,3-dicarboxylate | Ester C=O, Aromatic C=C | 1700, 1685, 1580, 1514, 1479, 1453, 1400, 1303, 1290, 1233 | nih.gov |
| Dimethyl 1-carbethoxy-4-benzyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate | Ester C=O, C-H (aliphatic) | 2997, 2951, 1745, 1710, 1687, 1663, 1572, 1522, 1456 | nih.gov |
X-ray Crystallography
For the this compound class of compounds, X-ray diffraction has been utilized to confirm the molecular structure of newly synthesized derivatives. jlu.edu.cn In a study by Jiang et al. (2014), the structure of 2-(4-chlorophenyl)-4H-pyrrolo[1,2-a]benzimidazole was unequivocally confirmed using this method, providing a solid foundation for the structural assignment of related analogues. jlu.edu.cn
Table 2: Example Crystallographic Data for a Related Benzimidazole Derivative
| Parameter | 2-(4-chlorophenyl)-1H-benzimidazole | Source |
|---|---|---|
| Chemical Formula | C13H9ClN2 | researchgate.net |
| Formula Weight | 228.67 | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| a (Å) | 9.1284 (18) | researchgate.net |
| b (Å) | 9.783 (2) | researchgate.net |
| c (Å) | 24.156 (5) | researchgate.net |
| Volume (Å3) | 2157.2 (8) | researchgate.net |
| Z | 8 | researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used in synthetic chemistry to assess the purity of compounds and to monitor the progress of chemical reactions.
In the context of this compound synthesis, HPLC has been employed to analyze crude reaction mixtures. nih.gov This allows researchers to determine the ratio of different products formed under various reaction conditions, such as the formation of pyrrolo[1,2-a]benzimidazoles versus competing pyrrolo[1,2-a]quinoxalin-4-ones. nih.gov The purity of final compounds intended for biological screening is also typically confirmed to be greater than 95% by HPLC.
Although its use is documented, specific, detailed HPLC methods (e.g., column type, mobile phase composition, flow rate, and detection wavelength) dedicated to the analysis of 4H-pyrrolo[1,2-a]benzimidazoles are not extensively detailed in the available literature. However, established methods for other benzimidazole derivatives provide a framework for how such analyses are conducted. A common approach involves using a reversed-phase (e.g., RP-18) column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. researchgate.net
Table 3: Example of HPLC Conditions for Analysis of Benzimidazole Derivatives
| Parameter | Conditions | Source |
|---|---|---|
| Column | Reversed Phase (RP-18) | researchgate.net |
| Mobile Phase | 1:1 mixture of acetate (B1210297) buffer (pH 4.5) and acetonitrile | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV Detector (wavelength specific to compound) | researchgate.net |
Elemental Analysis
Elemental analysis is a crucial technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This method serves as a fundamental check of a sample's purity and empirical formula. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned structure.
For novel this compound derivatives, elemental analysis is a standard characterization endpoint to confirm that the synthesized compound has the correct atomic composition. jlu.edu.cnnih.gov The results are typically considered satisfactory if the found values are within ±0.4% of the calculated theoretical values.
Table 4: Elemental Analysis Data for Synthesized this compound Derivatives
| Compound Name | Molecular Formula | Analysis | %C | %H | %N | Source |
|---|---|---|---|---|---|---|
| Diethyl 4-benzyl-4H-pyrrolo[1,2-a]benzimidazole-1,3-dicarboxylate | C23H22N2O4 | Calculated | 70.75 | 5.68 | 7.17 | nih.gov |
| Found | 70.81 | 5.72 | 7.11 | nih.gov | ||
| Dimethyl 1-carbethoxy-4-benzyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate | C24H22N2O6 | Calculated | 66.35 | 5.10 | 6.45 | nih.gov |
| Found | 66.31 | 5.14 | 6.39 | nih.gov |
Future Research Directions and Translational Perspectives for 4h Pyrrolo 1,2 a Benzimidazole
Development of Novel Synthetic Strategies for Enhanced Yields, Selectivity, and Sustainability
The future of 4H-pyrrolo[1,2-a]benzimidazole synthesis lies in the development of more efficient, cost-effective, and environmentally friendly methods. Current research focuses on one-pot, multicomponent reactions which offer a streamlined approach to creating diverse derivatives. nih.govresearchgate.net A notable strategy involves the 1,3-dipolar cycloaddition of benzimidazolium N-ylides with activated alkynes, which can produce both pyrrolo[1,2-a]benzimidazoles and pyrrolo[1,2-a]quinoxalin-4-ones, with the product ratio being dependent on reaction conditions. nih.govbeilstein-journals.org
Key areas for future development include:
Green Chemistry Approaches : Exploring solvent-free reaction conditions and the use of renewable feedstocks are critical for sustainable synthesis. eprajournals.comnih.gov Microwave-assisted synthesis has already shown promise in dramatically reducing reaction times and improving yields for benzimidazole (B57391) derivatives. nih.gov Further research into ultrasound techniques and photocatalytic processes could also yield ecologically sound and efficient synthetic routes. nih.govdntb.gov.ua
Catalyst Innovation : The design of novel, reusable catalysts, such as piperazine (B1678402) immobilized on nano-ZnO-sulfuric acid, can enhance reaction efficiency and sustainability. researchgate.net
Process Optimization : Fine-tuning reaction parameters, such as the molar ratios of reactants and the choice of base or oxidant, can improve the selectivity for the desired this compound scaffold over other products. beilstein-journals.org
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| One-Pot, Three-Component Reaction | Reaction of 1-substituted benzimidazoles, ethyl bromoacetate (B1195939), and electron-deficient alkynes. | Cost-effective, simplifies procedures, allows for diverse derivatives. | nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation, often under solvent-free conditions. | Reduces reaction times (minutes vs. hours), enhances yields, environmentally friendly. | nih.gov |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction. | Ecologically friendly, efficient for producing significant quantities. | nih.gov |
| Sustainable Synthesis | Uses renewable feedstocks and solvent-free conditions with solid catalysts. | Reduces environmental impact, enhances process sustainability. | eprajournals.com |
Elucidation of Novel Biological Targets and Precise Mechanisms of Action for this compound Derivatives
While several biological targets for pyrrolo[1,2-a]benzimidazole (PBI) derivatives have been identified, a deeper understanding of their mechanisms of action is necessary. PBI-based aziridinyl quinones are known to cleave DNA, specifically at guanine (B1146940) (G) and adenine (B156593) (A) bases, through reductive activation. nih.gov This alkylation is believed to occur on the phosphate (B84403) backbone of DNA. nih.govresearcher.life Additionally, some derivatives act as topoisomerase II inhibitors. nih.govacs.org
Future research should focus on:
Target Identification : Employing modern chemical biology and proteomic approaches to identify novel protein targets beyond DNA and topoisomerase II. The benzimidazole scaffold is known to interact with a wide range of enzymes and receptors, suggesting that PBI derivatives may have unexplored targets. researchgate.net
Mechanism of Action Studies : Investigating the detailed molecular interactions between PBI derivatives and their targets. This includes clarifying how substituents on the PBI core influence target binding and cellular activity. For example, the 7-substituent on PBI quinones significantly affects their ability to alkylate DNA and inhibit topoisomerase II. acs.org
Resistance Mechanisms : Understanding how cancer cells might develop resistance to PBI-based agents is crucial for their long-term therapeutic viability.
Exploration of New Therapeutic Applications Beyond Current Indications
The this compound scaffold has shown a broad spectrum of bioactivity, indicating its potential for various therapeutic applications. Initial studies have highlighted its efficacy as an anticancer agent against a range of solid tumors, including non-small cell lung, colon, CNS, melanoma, ovarian, and renal cancers. nih.govnih.gov
Future exploratory efforts should include:
Antimicrobial Activity : Some derivatives have demonstrated moderate antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 125 µg/mL against certain bacteria and 31.25 µg/mL against C. albicans. jlu.edu.cn Further synthesis and screening of PBI libraries against a wider range of pathogens, including drug-resistant strains, is warranted. nih.gov
Anti-inflammatory and Analgesic Potential : The broader benzimidazole class is known to possess anti-inflammatory and analgesic properties by inhibiting enzymes like cyclooxygenases (COXs). frontiersin.org Screening PBI derivatives for these activities could open new avenues for treating inflammatory disorders.
Antiviral and Antiprotozoal Applications : Given the known antiviral and antiprotozoal activities of other benzimidazole-containing compounds, evaluating PBI derivatives against various viruses and protozoa is a logical next step. ijpsjournal.com
| Therapeutic Area | Current Findings/Rationale | Future Direction | Reference |
|---|---|---|---|
| Anticancer | Activity shown against various solid tumors (gastric, lung, colon, etc.). Mechanisms include DNA alkylation and topoisomerase II inhibition. | Explore efficacy in other cancer types; investigate combination therapies. | nih.govnih.gov |
| Antimicrobial | Moderate antibacterial and antifungal activity observed in specific derivatives. | Screen against a broader panel of microbes, including resistant strains. | jlu.edu.cn |
| Anti-inflammatory | Related benzimidazole compounds inhibit COX enzymes. | Evaluate PBI derivatives for anti-inflammatory and analgesic effects. | frontiersin.org |
| Antiviral/Antiprotozoal | The benzimidazole core is a known pharmacophore for these activities. | Systematic screening of PBI libraries for antiviral and antiprotozoal efficacy. | ijpsjournal.com |
Advanced Structure-Based Drug Design and Optimization through Integrated Computational and Experimental Approaches
Rational drug design is paramount for optimizing the therapeutic index of this compound derivatives. The integration of computational modeling with experimental validation provides a powerful paradigm for accelerating this process. nih.gov Structure-activity relationship (SAR) studies have already shown that modifications at the 3- and 7-positions of the PBI core significantly impact cytotoxicity and biological activity. acs.orgnih.gov
Future strategies should involve:
Computational Screening : Utilizing molecular docking and dynamics simulations to predict the binding interactions of virtual PBI libraries with known and novel biological targets. acs.orgnih.gov This can help prioritize the synthesis of compounds with the highest potential for potent and selective activity.
Iterative Design Cycles : Employing a feedback loop where computational predictions guide experimental synthesis and testing. The resulting biological data is then used to refine and improve the predictive power of the computational models. nih.gov
Pharmacophore Modeling : Developing detailed pharmacophore models based on the most active PBI derivatives to guide the design of new analogs with improved potency and drug-like properties.
Investigation of Enantiomeric Purity and its Biological Significance
Chirality plays a crucial role in the biological activity of many therapeutic agents. For PBI derivatives, the configuration at the 3-position has been shown to influence DT-diaphorase substrate activity and the reductive alkylation of DNA. nih.gov However, the broader importance of enantiomeric purity for this class of compounds remains an open area of investigation. nih.gov
Future research must address:
Enantiospecific Synthesis : Developing and refining synthetic methods that produce enantiomerically pure PBI derivatives. One approach has utilized amino acids of known configuration to achieve this. researcher.life
Stereoselective Activity : Systematically evaluating the individual enantiomers (R and S) of active PBI derivatives to determine if one provides a better therapeutic profile in terms of potency, selectivity, and off-target effects.
Target Interaction Studies : Using structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize how different enantiomers interact with their biological targets, providing a molecular basis for any observed differences in activity.
Integration of Artificial Intelligence and Machine Learning in this compound Research for Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by analyzing vast datasets to identify patterns and make predictions. nih.gov These technologies can significantly accelerate the development of novel this compound-based therapeutics. premierscience.com
Key applications of AI/ML in this field include:
Predictive Modeling : Developing ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the biological activity, toxicity, and pharmacokinetic properties of novel PBI derivatives before synthesis. crimsonpublishers.com
De Novo Drug Design : Using generative AI models to design entirely new PBI analogs with optimized properties for specific biological targets. nih.gov
Target Identification and Validation : Analyzing large-scale biological data (genomics, proteomics) with AI algorithms to identify and validate novel targets for which PBI derivatives could be developed. nih.gov
Drug Repurposing : Implementing AI-driven strategies to screen existing PBI compounds for new therapeutic indications by predicting their interactions with a wide range of biological targets. researchgate.net
The integration of these advanced computational tools promises to streamline the discovery process, reducing the time and cost associated with bringing new this compound-based drugs to the clinic. crimsonpublishers.com
Q & A
Q. Advanced
- Magnetic nanocatalysts : Spiky Fe₃O₄ nanoparticles enable room-temperature synthesis under white LED irradiation, achieving >85% yield with recyclability .
- Organocatalysis : Guanidine hydrochloride facilitates solvent-free microwave synthesis of fluorescent derivatives, eliminating metal contamination and reducing reaction time to <30 minutes .
How can researchers resolve contradictions in structure-activity relationships (SAR) for pyrrolo[1,2-a]benzimidazole derivatives?
Advanced
Contradictions often arise from divergent assay conditions or substituent electronic effects. Use artificial neural network (ANN) analysis (as in Table 3 ) to model intraocular pressure-lowering activity versus cytotoxicity. Pair this with comparative molecular field analysis (CoMFA) to map steric/electronic contributions. For example, homologation of the pyrrolo ring (e.g., TPBI derivatives) may reduce stability despite initial SAR predictions .
What analytical techniques validate the purity and structural integrity of pyrrolo[1,2-a]benzimidazole derivatives?
Q. Basic
- HPLC with ammonium acetate buffer (pH 6.5) ensures purity by resolving polar impurities .
- X-ray crystallography confirms stacking interactions and hydrogen bonding, critical for fluorescence and biological activity .
- ¹H/¹³C NMR detects regioselectivity in cyclization reactions, particularly for distinguishing 6- vs. 7-substituted derivatives .
How do reductive activation mechanisms influence DNA cleavage by pyrrolo[1,2-a]benzimidazole agents?
Advanced
Quinone moieties in derivatives like BI-A undergo reduction to hydroquinones, triggering aziridinyl group protonation and nucleophilic trapping (e.g., by 5'-dAMP). This generates stable DNA adducts, which cleave at G+A bases under basic conditions. Electrochemical studies (cyclic voltammetry) quantify reduction potentials, while gel electrophoresis visualizes DNA fragmentation patterns .
What catalytic systems enable regioselective functionalization of the pyrrolo[1,2-a]benzimidazole core?
Q. Advanced
- Oxidant-dependent systems : H₂O₂ or O₂ in THF with DBU as a base selectively functionalizes the C-3 position via radical intermediates .
- Metal-free dehydrogenation : Molecular oxygen as an oxidant in cyclohexanone/2-aminopyridine reactions achieves >90% regioselectivity for pyrido-fused derivatives .
How do researchers address low yields in multi-component reactions for pyrrolo[1,2-a]benzimidazole synthesis?
Basic
Optimize stoichiometry (1:1:1 molar ratio) and acid scavengers (propylene oxide). For example, glacial acetic acid (5 drops) in ethanol under reflux improves imine formation in triazole-benzimidazole condensations . Scale-up trials should prioritize solvent evaporation under reduced pressure to minimize side reactions.
Why do some pyrrolo[1,2-a]benzimidazole derivatives exhibit cell line-specific cytotoxicity?
Advanced
Mechanisms vary by cellular redox environments. Derivatives with high DT-diaphorase expression (e.g., melanoma cells) show potent cytotoxicity, while leukemia cells (low reductase activity) resist activation. Flow cytometry with redox-sensitive dyes (e.g., DCFDA) quantifies intracellular activation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
